5-(N,N-Dimethyl)amiloride hydrochloride is a synthetic organic compound widely employed in scientific research as a pharmacological tool. It is a derivative of amiloride, a potassium-sparing diuretic, but its applications in research primarily focus on its ability to inhibit sodium-proton exchangers (NHEs). [, , , , , ] 5-(N,N-Dimethyl)amiloride hydrochloride is particularly recognized for its higher potency and selectivity for certain NHE isoforms, notably NHE1, compared to its parent compound, amiloride. [, , ] This specificity makes it a valuable tool for investigating the physiological and pathological roles of NHE1 in various biological systems.
Dimethylamiloride hydrochloride is classified as a pharmaceutical compound with the chemical formula . It is categorized under diuretics and ion transport inhibitors, specifically targeting sodium/proton exchangers in various biological systems. The compound is utilized in both research and clinical settings due to its effects on cellular ion transport mechanisms.
The synthesis of dimethylamiloride hydrochloride typically involves several key steps:
Dimethylamiloride hydrochloride features a complex molecular structure characterized by:
The molecular weight of dimethylamiloride hydrochloride is approximately 232.13 g/mol, and its three-dimensional conformation plays a critical role in its interaction with biological targets.
Dimethylamiloride hydrochloride participates in various chemical reactions:
The mechanism of action of dimethylamiloride hydrochloride primarily revolves around:
Dimethylamiloride hydrochloride exhibits several notable physical and chemical properties:
Dimethylamiloride hydrochloride has several scientific applications:
Dimethylamiloride hydrochloride (DMA·HCl) exhibits exceptional selectivity for the NHE1 isoform, with a binding affinity (Ki = 0.02 μM) ~700-fold higher than for NHE3 (Ki = 14 μM). This isoform discrimination is critical for targeting pathophysiological processes in cardiac, neuronal, and cancer tissues where NHE1 is overexpressed. NHE1 inhibition blocks the electroneutral exchange of extracellular Na⁺ for intracellular H⁺, thereby mitigating intracellular acidosis and sodium/calcium overload—key drivers of cellular injury in ischemia and hemorrhagic shock [1] [4] [7].
Table 1: Affinity Profiles of DMA·HCl for NHE Isoforms
NHE Isoform | Tissue Distribution | Ki (μM) | Physiological Impact |
---|---|---|---|
NHE1 | Ubiquitous (heart, brain) | 0.02 | Regulates pHi, cell volume; blockade reduces Ca2+ overload |
NHE3 | Renal, intestinal epithelia | 14 | Minimal inhibition at therapeutic doses |
The 5-N,N-dimethylamino moiety of DMA·HCl is pivotal for its high-affinity interaction with NHE1. This group enhances hydrophobic contacts within the ion translocation pore of NHE1, particularly with transmembrane segments TM4 and TM9. Comparative structural analyses reveal that DMA·HCl’s dimethyl substitution reduces polarity versus amiloride, improving membrane permeability and extending residence time at the binding site. Mutagenesis studies indicate residues Glu346 and Asp267 in human NHE1 coordinate DMA·HCl via electrostatic interactions, while Leu143 stabilizes the complex via van der Waals forces [7] [9].
Table 2: Structural Features Governing Amiloride Analogue Binding
Compound | R1 Group | R2 Group | NHE1 Ki (μM) | Key Binding Interactions |
---|---|---|---|---|
Amiloride | H | H | 1.0–2.0 | Low hydrophobic engagement |
DMA·HCl | CH3 | CH3 | 0.02 | Enhanced hydrophobic pocket occupancy |
EIPA | C2H5 | CH(CH3)2 | 0.01–0.03 | Extended alkyl chain deepens binding |
DMA·HCl demonstrates 10–30-fold greater NHE1 inhibitory potency than amiloride and retains superior isoform selectivity over analogues like ethylisopropylamiloride (EIPA) and hexamethylene amiloride (HMA). While EIPA (Ki = 0.01 μM) and HMA (Ki = 0.004 μM) exhibit marginally higher affinity, they show increased off-target effects on Na+ channels and Na+/Ca2+ exchangers. DMA·HCl’s balanced profile enables specific NHE1 blockade without significant diuretic or cardiodepressant side effects, making it ideal for experimental models of cardiac resuscitation and cancer [7] [9].
Table 3: Pharmacological Comparison of Amiloride-Based NHE Inhibitors
Parameter | Amiloride | DMA·HCl | EIPA | HMA |
---|---|---|---|---|
NHE1 Ki (μM) | 1.0–2.0 | 0.02 | 0.01 | 0.004 |
NHE3 Ki (μM) | 40 | 14 | 8 | 1.5 |
Na+ Channel IC50 (μM) | 3.0 | 100 | 150 | 200 |
Selectivity Ratio (NHE1:Off-target) | 1:1.5 | 1:5,000 | 1:15,000 | 1:50,000 |
Beyond NHE1, DMA·HCl acts as a moderate-affinity TRPA1 antagonist (IC50 ≈ 60–80 μM) in HEK-293 cells expressing human TRPA1 channels. TRPA1—a Ca2+-permeable cation channel implicated in neuropathic pain and inflammation—is inhibited by DMA·HCl through non-covalent interactions with cytoplasmic cysteine residues (Cys621, Cys665). Unlike covalent TRPA1 antagonists (e.g., HC-030031), DMA·HCl’s effects are rapidly reversible, suggesting competitive or allosteric modulation. At concentrations >100 μM, DMA·HCl suppresses allyl isothiocyanate (AITC)-induced Ca2+ influx by >70%, validating target engagement [2] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7